molecular formula C13H17NO4 B13502558 Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate

Cat. No.: B13502558
M. Wt: 251.28 g/mol
InChI Key: NFOYPUJDLXEPGG-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate is an organic compound with a unique structure that includes an azetidine ring, a benzyl group, and functional groups such as hydroxymethyl and methoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The azetidine ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 3-(carboxymethyl)-3-methoxy-azetidine-1-carboxylate.

    Reduction: Formation of benzyl 3-(hydroxymethyl)-3-methoxy-azetidine.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(hydroxymethyl)-azetidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Benzyl 3-methoxy-azetidine-1-carboxylate: Lacks the hydroxymethyl group, which may influence its solubility and interactions with biological molecules.

    Benzyl azetidine-1-carboxylate:

Uniqueness

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. These functional groups allow for various chemical modifications and interactions with biological molecules, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO4/c1-17-13(10-15)8-14(9-13)12(16)18-7-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3

InChI Key

NFOYPUJDLXEPGG-UHFFFAOYSA-N

Canonical SMILES

COC1(CN(C1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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